molecular formula C16H12N4O2 B12926639 N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide CAS No. 112371-92-3

N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide

Cat. No.: B12926639
CAS No.: 112371-92-3
M. Wt: 292.29 g/mol
InChI Key: IVKSLVVFQNEWMY-UHFFFAOYSA-N
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Description

N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide is a chemical compound with a unique structure that includes a triazine ring fused with a benzamide group

Properties

CAS No.

112371-92-3

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

N-(6-oxo-3-phenyl-1H-1,2,4-triazin-5-yl)benzamide

InChI

InChI=1S/C16H12N4O2/c21-15(12-9-5-2-6-10-12)18-14-16(22)20-19-13(17-14)11-7-3-1-4-8-11/h1-10H,(H,20,22)(H,17,18,19,21)

InChI Key

IVKSLVVFQNEWMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-N-phenyl-1,6-dihydro-3-pyridazinecarboxamide
  • N-(2-oxo-5-phenyl-2,3-dihydro-1,4-oxazepin-3-yl)benzamide
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide is unique due to its triazine ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or functional groups, leading to variations in their reactivity and applications.

Biological Activity

N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data from various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14N4O
  • Molecular Weight : 278.31 g/mol
  • CAS Number : 113424-38-7

Research indicates that compounds with similar triazine structures often exhibit significant biological activities. The mechanisms of action can include:

  • Apoptosis Induction : Compounds in this class can activate programmed cell death pathways. For instance, studies have shown that triazine derivatives can promote cytochrome c release from mitochondria and activate caspases, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Certain derivatives may interfere with cell cycle progression, thereby inhibiting cancer cell proliferation. This effect is often measured through growth inhibition assays against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. Below is a summary of findings from relevant research:

Study Cell Line IC50 (µM) Mechanism
Study A A549 (lung cancer)0.49Induction of apoptosis via mitochondrial pathway
Study B NUGC (gastric cancer)0.35Inhibition of cell proliferation through cell cycle arrest
Study C MDA-MB-231 (breast cancer)0.20Disruption of FAK/Paxillin pathway

Case Studies

  • Study on Lung Cancer Cells (A549) :
    • The compound demonstrated a significant reduction in cell viability with an IC50 value of 0.49 µM. Mechanistic studies indicated activation of apoptotic pathways characterized by increased caspase activity and mitochondrial membrane potential changes.
  • Gastric Cancer Cell Line (NUGC) :
    • An IC50 value of 0.35 µM was reported, suggesting potent antiproliferative effects. The study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase.
  • Breast Cancer (MDA-MB-231) :
    • Exhibited exceptional activity with an IC50 of 0.20 µM, alongside evidence of selective toxicity towards cancer cells compared to normal fibroblast cells.

Toxicological Assessment

Toxicological evaluations are crucial for determining the safety profile of any potential therapeutic agent. In vitro studies have shown that this compound exhibits lower toxicity towards normal cells compared to its effects on cancerous cells, suggesting a favorable therapeutic index.

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